2-Amino-4-(benzyloxy)phenol

描述

Synthesis Analysis

The synthesis of compounds related to 2-Amino-4-(benzyloxy)phenol involves various chemical reactions and methodologies. For instance, the synthesis of phenolic amino acids containing the 1,2,4-oxadiazole ring was achieved by condensation of p-benzyloxy-benzamide oxime and N-benzyloxycarbonyl asparagine, leading to derivatives that, after deprotection, yield the target compounds . Similarly, the synthesis of 2-keto(hetero)aryl benzox(thio)azoles was developed through a base-promoted cyclization of 2-amino(thio)phenols with α,α-dihaloketones, demonstrating a straightforward method for creating heterocyclic structures . These studies provide a foundation for understanding the synthetic routes that could be applied to 2-Amino-4-(benzyloxy)phenol.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Amino-4-(benzyloxy)phenol has been characterized using various spectroscopic techniques. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using X-ray diffraction, IR, NMR, and UV-Vis spectrometry, complemented by density functional theory (DFT) calculations . Additionally, the crystal structure of 2-[(benzo[d]thiazol-2-ylamino)methyl]phenol was examined, revealing details about the enol-imine or keto-amine forms related to hydrogen bonding . These analyses are crucial for understanding the three-dimensional arrangement of atoms in molecules and their electronic properties.

Chemical Reactions Analysis

The chemical reactivity of compounds structurally related to 2-Amino-4-(benzyloxy)phenol has been explored in various contexts. For instance, 2-aminophenol 1,6-dioxygenase from Pseudomonas pseudoalcaligenes JS45 catalyzes the cleavage of 2-aminophenol to 2-aminomuconic acid semialdehyde, indicating the potential for biodegradation of aromatic compounds . Moreover, the reaction of amino-2 nitro-5 phenol with α-ketoacids and esters leads to the formation of fluorescent and stable amino-7 benzoxazines-1,4 ones-2, highlighting the potential for synthesizing novel organic materials . These reactions provide insights into the types of transformations that 2-Amino-4-(benzyloxy)phenol might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 2-Amino-4-(benzyloxy)phenol have been extensively studied. For example, the solvatochromism and electric dipole moments of ((4-(benzyloxy)benzylidene)amino)phenol compounds were determined, indicating their potential as solvatochromic materials . Additionally, the antimicrobial and antidiabetic activities of 4-aminophenol derivatives were evaluated, with significant inhibition observed, suggesting potential pharmaceutical applications . These properties are essential for predicting the behavior of 2-Amino-4-(benzyloxy)phenol in different environments and for different applications.

科学研究应用

Solvatochromic Materials

(Sıdır, Berber, & Sıdır, 2019) investigated the electronic structures of novel ((4-(benzyloxy)benzylidene)amino)phenol compounds. These compounds, including variations of 2-Amino-4-(benzyloxy)phenol, show potential as solvatochromic materials. Their research demonstrated that the excited state dipole moment of these compounds is significantly higher than their ground state, indicating their utility in solvatochromic applications.

Benzoxazine Synthesis

The study by (Cui, Arza, Froimowicz, & Ishida, 2020) focused on developing benzoxazine compounds using derivatives of 2-(aminomethyl)phenol, closely related to 2-Amino-4-(benzyloxy)phenol. Their work highlights the versatility of these compounds in creating novel benzoxazines with varied thermal properties.

Polymer Research

Research conducted by (Sudha & Sarojadevi, 2016) synthesized benzoxazine compounds from bifunctional phenol derivatives, including compounds similar to 2-Amino-4-(benzyloxy)phenol. This study is significant in polymer research, particularly in developing materials with high char yield and good flame-retardant properties.

Chemical Synthesis and Characterization

In (Barton et al., 1987), the reaction products of 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one with various phenols, similar to 2-Amino-4-(benzyloxy)phenol, were characterized. This study contributes to understanding the chemical structures and properties of these compounds.

Adhesion Promoters

(Vaccaro, Simone, & Scola, 2000) synthesized amino-p-benzoquinone polymers, which include derivatives of 2-Amino-4-(benzyloxy)phenol. These polymers were evaluated as adhesion promoters for steel/epoxy joints, indicating their potential in materials engineering and adhesion technology.

Biological Activities

(Aslam et al., 2016) synthesized Schiff bases from 2-aminophenol derivatives. Their study explored the antioxidant, lipoxygenase inhibition, antibacterial, and urease inhibition activities of these compounds, demonstrating their relevance in biological and pharmaceutical research.

Enzymatic Polymerization

In the research by (Reihmann & Ritter, 2002), enzymatic polymerization of 4-amino-phenol, closely related to 2-Amino-4-(benzyloxy)phenol, was studied. This work contributes to the field of polymer science, particularly in the synthesis of electrically conducting polymers.

Glucose Oxidase Testing

(Trinder, 1969) explored the use of 4-amino phenol derivatives in glucose oxidase testing. This research is relevant for clinical biochemistry, particularly in developing methods for glucose determination.

Structural Analysis

(Ghichi et al., 2018) reported the synthesis and structures of compounds including 2-{[(2-aminophenyl)imino]methyl}-5-(benzyloxy)phenol. Their work contributes to the structural understanding of these compounds, which is essential for further applications in various fields.

安全和危害

属性

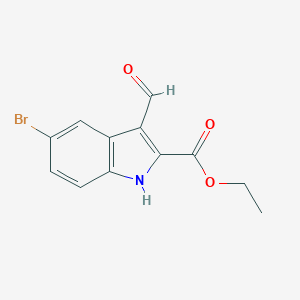

IUPAC Name |

2-amino-4-phenylmethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOOCDNLVDBYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-(benzyloxy)phenol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B110974.png)